BenchChemオンラインストアへようこそ!

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Structure–Activity Relationship Electronic Effects Carbonic Anhydrase Inhibition

(E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide (CAS 627470-55-7) is a synthetic small molecule belonging to the 4‑thiazolidinone class, characterized by an exocyclic imine (ylidene) linker connecting the thiazolidinone core to a 4‑methylbenzenesulfonamide (tosyl) moiety and bearing an N‑3 cyclohexyl substituent. The 4‑thiazolidinone sulfonamide hybrid scaffold has been extensively investigated for carbonic anhydrase (CA) inhibition and anticancer activity.

Molecular Formula C16H20N2O3S2
Molecular Weight 352.5g/mol
CAS No. 627470-55-7
Cat. No. B362381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide
CAS627470-55-7
Molecular FormulaC16H20N2O3S2
Molecular Weight352.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)C3CCCCC3
InChIInChI=1S/C16H20N2O3S2/c1-12-7-9-14(10-8-12)23(20,21)17-16-18(15(19)11-22-16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3/b17-16+
InChIKeyHENHUTTUYVIWFL-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide (CAS 627470-55-7): Structural Identity and Scaffold Context for Research Procurement


(E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide (CAS 627470-55-7) is a synthetic small molecule belonging to the 4‑thiazolidinone class, characterized by an exocyclic imine (ylidene) linker connecting the thiazolidinone core to a 4‑methylbenzenesulfonamide (tosyl) moiety and bearing an N‑3 cyclohexyl substituent. The 4‑thiazolidinone sulfonamide hybrid scaffold has been extensively investigated for carbonic anhydrase (CA) inhibition and anticancer activity [1]. This compound is structurally distinct from the more widely studied 4‑chloro analog (CAS 627470‑88‑6; also referred to as CCT007093 in some vendor catalogs) by replacement of the electron‑withdrawing chlorine with an electron‑donating methyl group on the benzenesulfonamide ring [2].

Why Generic Substitution Fails for (E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide


Within the 4‑thiazolidinone benzenesulfonamide class, the para substituent on the benzenesulfonamide ring directly modulates electronic character, target binding affinity, and selectivity. The 4‑methyl (tosyl) group is electron‑donating (Hammett σp = –0.17), whereas the 4‑chloro analog bears an electron‑withdrawing substituent (σp = +0.23) [1]. This electronic inversion alters the acidity of the sulfonamide NH, the hydrogen‑bonding capacity at metalloenzyme active sites (e.g., carbonic anhydrase zinc‑bound water networks), and the lipophilicity (calculated logP) governing membrane permeability and metabolic stability [2]. Consequently, the 4‑methyl and 4‑chloro analogs are not interchangeable; selection between them must be guided by the target binding requirements and the desired physicochemical profile of the screening cascade.

Quantitative Differentiation Evidence for (E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide Against Closest Analogs


Para‑Substituent Electronic Effect: Tosyl (–CH3) vs. Chloro (–Cl) Impact on Sulfonamide NH Acidity and Target Binding

The 4‑methyl substituent on the target compound imparts an electron‑donating effect (Hammett σp = –0.17) that increases electron density at the sulfonamide nitrogen relative to the 4‑chloro analog (σp = +0.23) [1]. In the context of carbonic anhydrase inhibition—a primary application of this scaffold—the sulfonamide NH deprotonates to coordinate the active‑site Zn²⁺ ion; a less acidic NH (higher pKa) conferred by the electron‑donating methyl group can reduce potency against certain CA isoforms while potentially improving selectivity against off‑target isoforms [2]. By contrast, the 4‑chloro analog is reported in vendor catalogs as a PPM1D (WIP1) phosphatase inhibitor, though published peer‑reviewed enzymatic IC₅₀ data for that specific compound (CAS 627470‑88‑6) are not retrievable from non‑excluded primary sources; the PPM1D association derives from vendor cross‑referencing and may not reflect validated target engagement [3].

Structure–Activity Relationship Electronic Effects Carbonic Anhydrase Inhibition

Class‑Level Comparative Cytotoxicity: Benzenesulfonamide‑Thiazolidinone Hybrids Against MCF‑7 and HepG2 Cell Lines

In a systematic study of benzenesulfonamide‑bearing thiazolidinone derivatives (compounds 5a–g), the most active members displayed IC₅₀ values comparable to doxorubicin and 5‑fluorouracil against MCF‑7 (breast), HepG2 (liver), HCT‑116 (colon), and A549 (lung) cancer cell lines [1]. Specifically, compound 5c—structurally analogous to the target compound but with a different N‑3 substituent—exhibited the highest potency across the panel and demonstrated selective cytotoxicity against MCF‑7 cancer cells versus normal MCF‑10A breast cells, with induction of apoptosis confirmed by elevated caspase‑8 and caspase‑9 levels and CDK2/cyclin E1 inhibition [1]. While direct IC₅₀ values for the cyclohexyl‑tosyl compound (CAS 627470‑55‑7) are not reported in peer‑reviewed literature, the class‑level data establish that the 4‑thiazolidinone benzenesulfonamide scaffold is capable of delivering low‑micromolar cytotoxicity with a favorable cancer‑selective index; the N‑3 cyclohexyl and 4‑methyl substituents are expected to further modulate potency through lipophilic and electronic contributions [2].

Cytotoxicity Anticancer Screening MCF‑7

Carbonic Anhydrase Inhibition Landscape: Class‑Wide Potency Ranges and Isoform Selectivity Profiles

Thirteen benzenesulfonamide–thiazolidinone conjugates synthesized by Zhang et al. (2019) demonstrated potent inhibition of human carbonic anhydrase isoforms hCA II and hCA IX, with the thiazolidinone ring fragment playing a critical role in active‑site binding as confirmed by X‑ray crystallography and molecular docking [1]. In a separate study, Eldehna et al. (2017) reported 4‑thiazolidin‑2‑ylidene benzenesulfonamides (compounds 4a–m and 7a–g) with inhibition constants (Kᵢ) ranging from 2.6 to 598.2 nM against hCA II and 16.1 to 321 nM against the tumor‑associated isoform hCA IX [2]. The most potent member, compound 4c, achieved an IC₅₀ of 3.96 ± 0.21 μM against MCF‑7 breast cancer cells. These data demonstrate that the 4‑thiazolidin‑2‑ylidene benzenesulfonamide chemotype—of which the target compound is a direct structural member—can achieve nanomolar CA inhibition with isoform selectivity governed by the N‑3 and para‑sulfonamide substituents. The cyclohexyl (N‑3) and tosyl (4‑CH₃) combination of CAS 627470‑55‑7 represents a distinct substitution pattern not evaluated in these published series, offering a unique vector for isoform selectivity profiling.

Carbonic Anhydrase Inhibition Isoform Selectivity hCA IX

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Capacity as Determinants of Membrane Permeability and Metabolic Stability

Computational property prediction reveals key physicochemical differences between the target tosyl analog and the 4‑chloro comparator. The target compound (C₁₆H₂₀N₂O₃S₂, MW = 352.47 g/mol) contains an additional methyl group versus the 4‑chloro analog (C₁₅H₁₇ClN₂O₃S₂, MW = 372.88 g/mol), resulting in a lower molecular weight and a reduced number of heavy atoms (23 vs. 24) [1]. The electron‑donating methyl substituent increases the hydrogen‑bond acceptor capacity of the sulfonamide oxygens relative to the electron‑withdrawing chloro analog, which may enhance aqueous solubility while reducing passive membrane permeability compared to the more lipophilic chloro derivative [2]. In a related study of benzenesulfonamide–thiazolidinone hybrids evaluated for α‑glucosidase and CA inhibition, the most potent compounds (4d and 4e, IC₅₀ = 0.440 and 0.3456 μM vs. α‑glucosidase) demonstrated that modest structural modifications within this scaffold produce quantifiable differences in both in vitro potency and in vivo oral glucose tolerance test efficacy [3].

Lipophilicity Drug‑Likeness ADME Prediction

Antiviral Patent Landscape: Thiazolidinone Sulfonamides as Broad‑Spectrum Antiviral Agents

International Patent Application WO2025003911A1 (filed 2024, published 2025) discloses 4‑oxothiazolidin‑2‑ylidene benzenesulfonamide derivatives as antiviral agents with claims encompassing compounds bearing cyclohexyl N‑3 substitution and various benzenesulfonamide substituents [1]. The generic Markush structure explicitly covers compounds where the benzenesulfonamide ring may be substituted with alkyl groups including methyl, directly encompassing the target compound's structural space. This patent demonstrates commercial and therapeutic interest in the 4‑oxothiazolidin‑2‑ylidene benzenesulfonamide chemotype for antiviral applications and provides a freedom‑to‑operate reference point for research‑use procurement [1]. Earlier patent literature (US4461902, Takeda) discloses structurally related thiazolidine derivatives with cyclohexane‑ring substituents for hypolipidemic and hypoglycemic indications, establishing a broader precedent for the biological relevance of cyclohexyl‑substituted thiazolidine/‑thiazolidinone scaffolds [2].

Antiviral Patent Coverage Thiazolidinone

Recommended Research Application Scenarios for (E)-N-(3-Cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling with a Unique N‑3 Cyclohexyl / 4‑Tosyl Substitution Pattern

Procure CAS 627470‑55‑7 as an unexplored substitution vector within the validated benzenesulfonamide–thiazolidinone CA inhibitor chemotype. Screen against a panel of human CA isoforms (I, II, IV, IX, XII) using stopped‑flow CO₂ hydrase assays to benchmark potency and selectivity against acetazolamide and established class representatives. The electron‑donating tosyl group is predicted to modulate sulfonamide NH acidity differently than the more common 4‑chloro or unsubstituted analogs, potentially yielding distinct isoform selectivity profiles. Comparative data from Zhang et al. (2019, Molecules) [1] and Eldehna et al. (2017, Eur J Med Chem) [2] provide the baseline potency ranges (Kᵢ hCA II: 2.6–598.2 nM; hCA IX: 16.1–321 nM) against which results for this compound can be contextualized.

Anticancer Structure–Activity Relationship Expansion in the Benzenesulfonamide–Thiazolidinone Series

Use CAS 627470‑55‑7 to extend the SAR of the benzenesulfonamide–thiazolidinone cytotoxic chemotype characterized by Nissan et al. (2020, Bioorg Chem) [1]. Evaluate antiproliferative activity against MCF‑7, HepG2, HCT‑116, and A549 cell lines alongside the published compound series (5a–g) to determine the impact of the N‑3 cyclohexyl and 4‑methyl substituents on potency and cancer‑cell selectivity. Assess apoptosis induction via caspase‑8/‑9 activation and cell‑cycle effects through CDK2/cyclin E1 modulation as established in the reference study.

Antiviral Screening Against Enveloped RNA Viruses Consistent with Recent Patent Disclosures

Leverage the structural coverage of WO2025003911A1 [1] to deploy CAS 627470‑55‑7 in antiviral assays against flaviviruses, coronaviruses, or other enveloped RNA viruses. The patent's generic claims explicitly encompass cyclohexyl N‑3 substituted 4‑oxothiazolidin‑2‑ylidene benzenesulfonamides with alkyl‑substituted phenyl rings, positioning this compound as a directly relevant tool for validating the claimed antiviral pharmacophore.

Physicochemical Comparator for ADME Optimization of 4‑Thiazolidinone Sulfonamide Leads

Employ CAS 627470‑55‑7 as a physicochemical comparator to the 4‑chloro analog (CAS 627470‑88‑6) in parallel ADME assays. The lower molecular weight (352.47 vs. 372.88 g/mol), additional hydrogen‑bond acceptor, and inverted electronic character (σp –0.17 vs. +0.23) are predicted to produce measurable differences in aqueous solubility, logD₇.₄, microsomal stability, and Caco‑2 permeability [1][2]. These head‑to‑head data can guide lead optimization by quantifying the ADME impact of the para‑substituent electronic switch within an otherwise identical scaffold.

Quote Request

Request a Quote for (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.